

Post-Translational Modifications of Vimentin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: VIMENTIN

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Introduction

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. Beyond its structural role in maintaining cell shape and integrity, **vimentin** is increasingly recognized as a dynamic signaling scaffold, participating in a multitude of cellular processes including cell migration, adhesion, and signal transduction.^[1] The functional plasticity of **vimentin** is intricately regulated by a diverse array of post-translational modifications (PTMs). These modifications act as molecular switches, modulating **vimentin**'s assembly dynamics, its interactions with other proteins, and its subcellular localization. Understanding the landscape of **vimentin** PTMs is therefore critical for elucidating its role in physiological processes and in the pathogenesis of diseases such as cancer, fibrosis, and autoimmune disorders. This technical guide provides an in-depth overview of the major PTMs of **vimentin**, their functional consequences, and detailed experimental protocols for their investigation.

Data Presentation: Summary of Vimentin Post-Translational Modifications

The following tables summarize the key quantitative data on the major post-translational modifications of **vimentin**, including the modifying enzymes, specific residue sites, and their functional effects.

| Phosphorylation | | | |
|------------------------------|---|--|---|
| Kinase | Residue(s) | Effect on Vimentin | Cellular Outcome |
| Akt1 (PKB) | Ser38, Ser39 | Filament disassembly, protection from caspase-mediated cleavage.[2][3] | Increased cell motility and invasion.[2] |
| p21-activated kinase (PAK1) | Ser25, Ser38, Ser50, Ser55, Ser56, Ser65, Ser72 | Filament disassembly and reorganization.[1][4] | Regulation of cell migration and smooth muscle contraction.[4][5] |
| Rho-associated kinase (ROCK) | Ser38, Ser71 | Filament disassembly.[6] | Regulation of cytokinesis and cell morphology.[6][7] |
| Protein Kinase A (PKA) | Multiple sites in the N-terminal head domain | Inhibition of filament assembly.[8] | Modulation of filament dynamics. |
| Protein Kinase C (PKC) | Multiple sites in the N-terminal head domain | Regulation of filament assembly and interaction with other proteins.[8][9] | Control of integrin recycling and cell motility.[9] |
| Aurora B Kinase | M-phase specific sites | Filament reorganization during mitosis.[10] | Proper segregation of vimentin to daughter cells.[10] |
| Raf-1/CK2 | Unspecified sites | Vimentin phosphorylation and remodeling.[11] | Promotion of TNF- α -mediated endothelial apoptosis.[11] |
| Ubiquitination | | | |
| E3 Ligase | Residue(s) | Effect on Vimentin | Cellular Outcome |
| KPC1 | Not specified | Vimentin ubiquitination and degradation.[12] | Reduced cell migration and tumorigenicity.[12] |

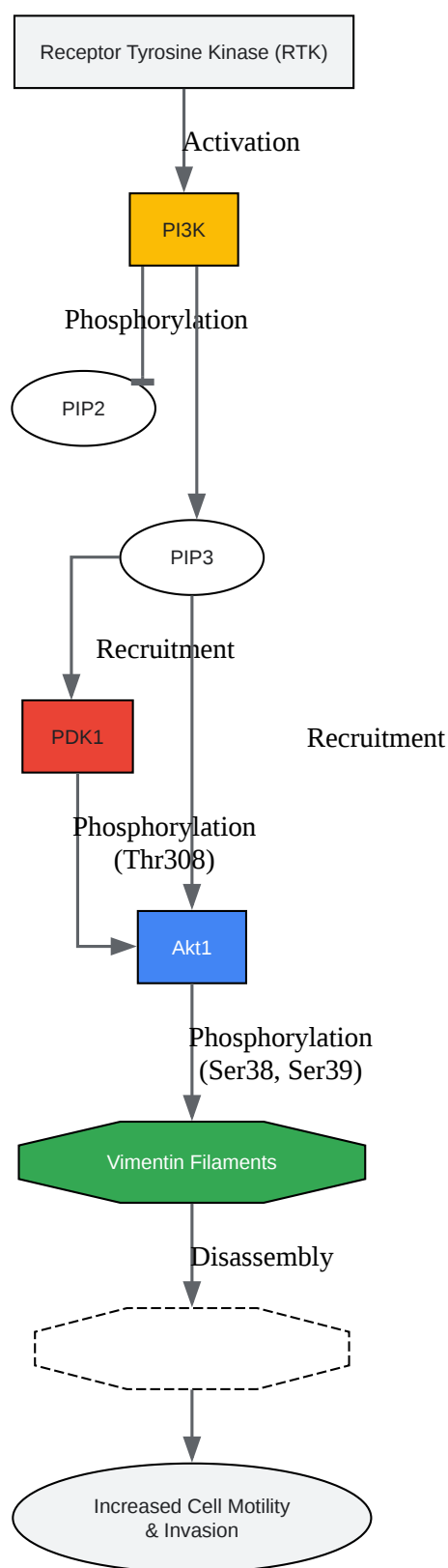
| SUMOylation | | | |
|------------------------------------|-------------------------------------|---|--|
| Enzyme | Residue(s) | Effect on Vimentin | Cellular Outcome |
| Ubc9 (E2 conjugating enzyme) | Not specified | Regulation of vimentin polymerization. | Inhibition of filament assembly. |
| Acetylation | | | |
| Enzyme | Residue(s) | Effect on Vimentin | Cellular Outcome |
| Not specified | Lysine residues | Regulation of filament organization. | Modulation of cell motility. |
| Citrullination | | | |
| Enzyme | Residue(s) | Effect on Vimentin | Cellular Outcome |
| Peptidylarginine deiminases (PADs) | Arginine residues | Generation of citrullinated vimentin. [13] | Implicated in the pathogenesis of rheumatoid arthritis. [13] |
| O-GlcNAcylation | | | |
| Enzyme | Residue(s) | Effect on Vimentin | Cellular Outcome |
| O-GlcNAc transferase (OGT) | Ser/Thr residues in the head domain | Regulation of filament assembly and interaction with other proteins. [14] | Modulation of vimentin's role in mitosis. [10] |
| O-GlcNAcase (OGA) | Ser/Thr residues in the head domain | Removal of O-GlcNAc modification. [14] | Dynamic regulation of vimentin glycosylation. [10] |

Signaling Pathways Regulating Vimentin PTMs

The post-translational modification of **vimentin** is a highly regulated process, often downstream of complex signaling cascades initiated by extracellular cues. Understanding these pathways is crucial for developing targeted therapeutic strategies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and motility.[3][15] Akt1, a key downstream effector of PI3K, directly phosphorylates **vimentin** at Ser38 and Ser39, leading to filament disassembly and enhanced cell migration and invasion.[2][3]

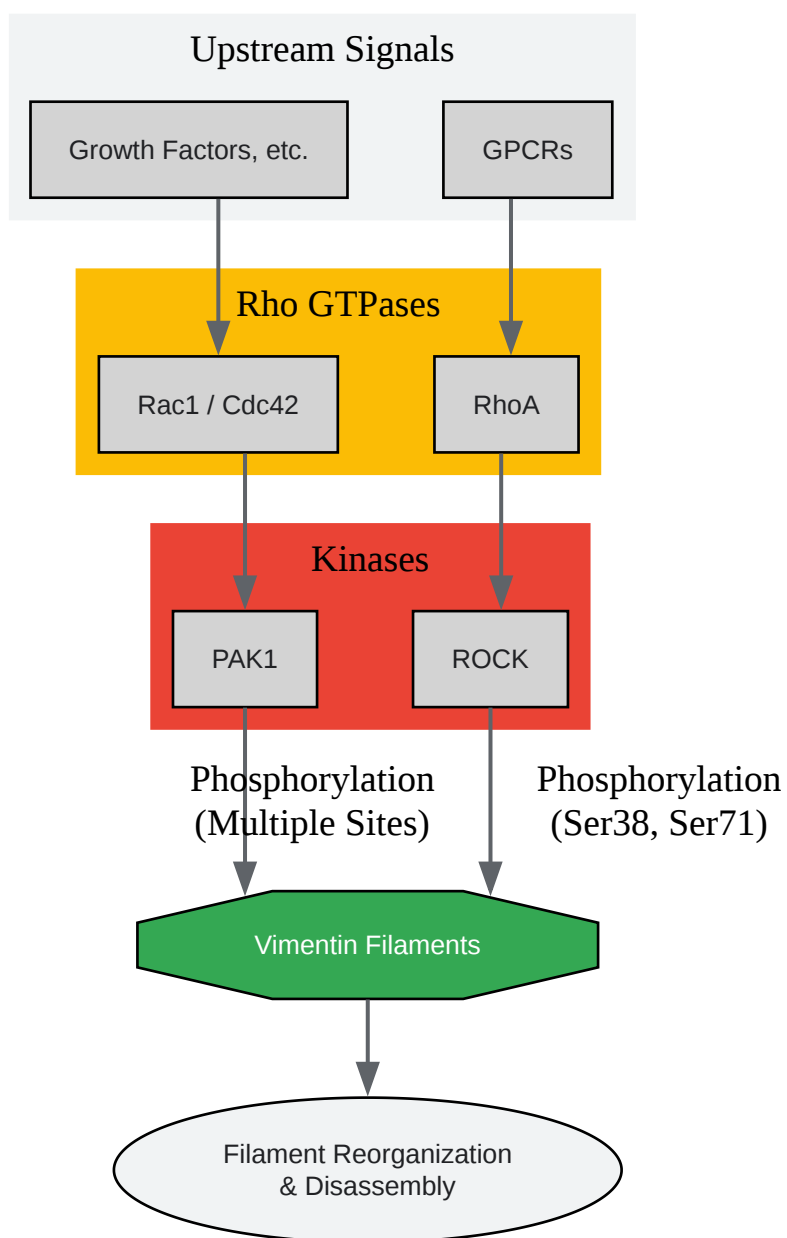


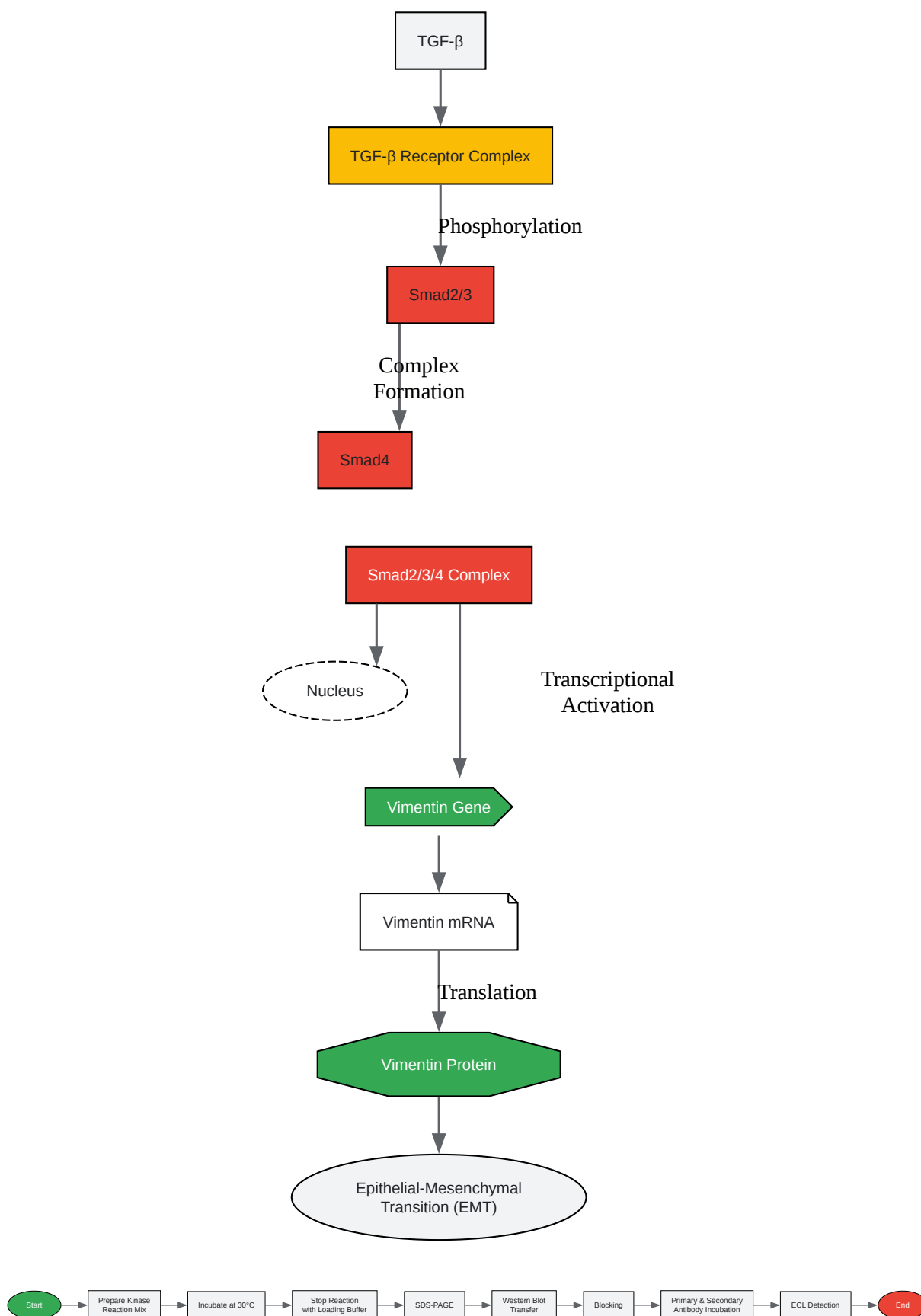
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PI3K/Akt pathway leading to **vimentin** phosphorylation.

Rho-GTPase Signaling Pathways (ROCK and PAK)

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and also exert significant control over **vimentin** dynamics.[1][6] Rho-associated kinase (ROCK) and p21-activated kinase (PAK) are two major downstream effectors of Rho GTPases that directly phosphorylate **vimentin**.





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